molecular formula CH2CaN2 B8740915 Cyanamide, calcium

Cyanamide, calcium

Cat. No.: B8740915
M. Wt: 82.12 g/mol
InChI Key: LHQWDZSUXOBDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium carbimide, also known as calcium cyanamide, is a chemical compound with the formula CaCN₂. It is primarily used as an alcohol-sensitizing agent, similar to disulfiram, to treat chronic alcoholism. When consumed with alcohol, it causes unpleasant reactions, thereby discouraging alcohol intake .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium carbimide is synthesized by heating calcium carbide (CaC₂) with nitrogen gas (N₂) at high temperatures (around 1,000°C). The reaction is as follows:

CaC2+N2CaCN2+CCaC_2 + N_2 \rightarrow CaCN_2 + C CaC2​+N2​→CaCN2​+C

Industrial Production Methods

In industrial settings, the production of calcium carbimide involves the same reaction but on a larger scale. The calcium carbide is placed in a furnace, and nitrogen gas is passed over it. The reaction is exothermic, and the heat generated helps sustain the high temperature required for the reaction .

Chemical Reactions Analysis

Types of Reactions

Calcium carbimide undergoes several types of chemical reactions, including:

    Hydrolysis: When exposed to water, calcium carbimide hydrolyzes to form calcium carbonate and ammonia.

CaCN2+3H2OCaCO3+2NH3CaCN_2 + 3H_2O \rightarrow CaCO_3 + 2NH_3 CaCN2​+3H2​O→CaCO3​+2NH3​

    Oxidation: It can be oxidized to form calcium cyanate.

CaCN2+O2CaCNO+CO2CaCN_2 + O_2 \rightarrow CaCNO + CO_2 CaCN2​+O2​→CaCNO+CO2​

    Reduction: Under reducing conditions, it can form calcium carbide and nitrogen gas.

CaCN2+2CCaC2+N2CaCN_2 + 2C \rightarrow CaC_2 + N_2 CaCN2​+2C→CaC2​+N2​

Common Reagents and Conditions

Common reagents used in reactions with calcium carbimide include water, oxygen, and carbon. The conditions vary depending on the desired reaction, but high temperatures are often required .

Major Products Formed

The major products formed from reactions involving calcium carbimide include calcium carbonate, ammonia, calcium cyanate, and calcium carbide .

Scientific Research Applications

Calcium carbimide has several scientific research applications:

Mechanism of Action

Calcium carbimide works by inhibiting the enzyme acetaldehyde dehydrogenase, which is involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, causing unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. This aversive reaction helps discourage alcohol intake .

Comparison with Similar Compounds

Similar Compounds

    Disulfiram: Like calcium carbimide, disulfiram is used to treat chronic alcoholism by causing unpleasant reactions when alcohol is consumed.

    Acamprosate: Another compound used in the treatment of alcoholism, but it works by stabilizing chemical balance in the brain rather than causing aversive reactions.

Uniqueness

Calcium carbimide is unique in its dual role as both an alcohol-sensitizing agent and a reagent in chemical synthesis. Its ability to hydrolyze to form ammonia makes it useful in fertilizer production, setting it apart from other alcohol-sensitizing agents .

Properties

Molecular Formula

CH2CaN2

Molecular Weight

82.12 g/mol

InChI

InChI=1S/CH2N2.Ca/c2-1-3;/h2H2;

InChI Key

LHQWDZSUXOBDOJ-UHFFFAOYSA-N

impurities

... Contaminants /other than calcium carbide/ are carbon, Ca(OH)2, CaO, and CaCO3.

SMILES

C(#N)N.[Ca]

Canonical SMILES

C(#N)N.[Ca]

boiling_point

Sublimes >2102 °F (NTP, 1992)
sublimes
Sublimes

Color/Form

Pure calcium cyanamide occurs as glistening, hexagonal crystals belonging to the rhombohedral system
Colorless crystals or powder
White crystals

density

2.29 at 68 °F (NTP, 1992)
2.29 at 20 °C/4 °C
2.3 g/cm³
2.29

melting_point

2372 °F (NTP, 1992)
Approximately 1340 °C
2372 °F
2444 °F

physical_description

Calcium cyanamide, with more than 0.1% calcium carbide appears as a colorless to gray, odorless solid. May cause illness from ingestion. May irritate the skin. If exposed to water or high temperatures, calcium cyanamide may generate toxic and flammable fumes. Used to make pesticides and in fertilizers.
Colorless, gray, or black crystals or powder (fertilizer);  Note: Commercial grades may contain calcium carbide;  [NIOSH]
COLOURLESS CRYSTALS.
Colorless, gray, or black crystals or powder.
Colorless, gray, or black crystals or powder. [fertilizer] [Note: Commercial grades may contain calcium carbide.]

solubility

Decomposes (NTP, 1992)
Insoluble in organic solvents
Essentially insoluble in water (decomposes)
Solubility in water: reaction
Insoluble

vapor_pressure

0 mmHg (approx) (NIOSH, 2022)
0 mmHg (approx)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Five hundred (500) ml of deionized water was added to a U.S. Testing, Inc. Terg-O-Tometer bath maintained at a temperature of 120° F and the hardness level of the water adjusted to 150 ppm as CaCO3 (Ca/Mg = 3/2 on a molar basis). The peroxide-based bleach (sodium perborate tetrahydrate) and metal cyanamide activator (crude calcium cyanamide) were then added to the wash water in the concentrations shown in Table I, and the water agitated to avoid localized concentrations of any one additive. The pH of the water in the bath was maintained in the general range of 10-11.5 throughout the test. Although sodium perborate and calcium cyanamide give alkaline solutions, a detergent was used to simulate home laundry conditions. In this example Tide containing 12.3 percent phosphorus (Tide, 12.3%P) was employed as the detergent. Finally, four swatches, measuring 4 × 4, of EMPA 115 cloth (a standard cotton bleach test cloth soiled with sulfur black dye) were introduced into the wash water and the agitator run for 10 minutes at 100 rpm. At the conclusion of the wash cycle, the swatches were removed and rinsed by squeezing under a tap. The test cloths were then dried and the reflectance values measured on a Gardner Reflectometer, Model UX-2, utilizing a G (green) filter. The change that occurred as a result of the bleach/wash cycle was reported as the change in percent reflectance value (ΔR), which equals the difference between the reflectance of the swatch after bleaching and the reflectance of the same swatch before bleaching. Thus the larger the ΔR value, the more effective the bleaching action.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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